molecular formula C9H12FNO2 B13061960 (1S)-2-amino-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol

(1S)-2-amino-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol

Cat. No.: B13061960
M. Wt: 185.20 g/mol
InChI Key: VHEJXPANGZUIQX-SSDOTTSWSA-N
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Description

(1S)-2-amino-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol is a chiral amino alcohol building block of high interest in pharmaceutical research and organic synthesis. With a molecular formula of C9H12FNO2 and a molecular weight of 185.20 g/mol, this compound features a stereogenic center that makes it a valuable precursor for the development of asymmetric molecules and active pharmaceutical ingredients (APIs) . The structure combines an amino group and a hydroxyl group on a chiral ethan-1-ol backbone attached to a 2-fluoro-6-methoxyphenyl ring, a scaffold often utilized in medicinal chemistry for its potential biological activity. Researchers employ this chiral synthon in the design and synthesis of complex heterocyclic systems, such as fused imidazonaphthyridine derivatives, which are known to exhibit a broad spectrum of biological and pharmacological properties . As a high-value research chemical, it is typically supplied with a purity of ≥98% and requires storage under specific conditions, often sealed in a dry environment at 2-8°C, to ensure its long-term stability . This product is labeled with the signal word "Warning" and may cause skin and eye irritation, necessitating the use of appropriate personal protective equipment during handling . This compound is intended for Research Use Only (RUO) and is not approved for use in humans, for diagnostic purposes, or for any form of personal application.

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

(1S)-2-amino-1-(2-fluoro-6-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12FNO2/c1-13-8-4-2-3-6(10)9(8)7(12)5-11/h2-4,7,12H,5,11H2,1H3/t7-/m1/s1

InChI Key

VHEJXPANGZUIQX-SSDOTTSWSA-N

Isomeric SMILES

COC1=C(C(=CC=C1)F)[C@@H](CN)O

Canonical SMILES

COC1=C(C(=CC=C1)F)C(CN)O

Origin of Product

United States

Preparation Methods

Reductive Amination Route

  • Starting Material: 2-fluoro-6-methoxybenzaldehyde
  • Key Reaction: Reductive amination with a suitable amine source
  • Reducing Agents: Sodium borohydride, sodium cyanoborohydride, or hydrogen gas with palladium on carbon catalyst
  • Mechanism: The aldehyde group reacts with an amine to form an imine intermediate, which is subsequently reduced to the amino alcohol
  • Chirality Control: Use of chiral amines or chiral catalysts to ensure the (1S) stereochemistry
  • Industrial Adaptation: Continuous flow reactors to enhance reaction control and throughput

Nitroalkene Intermediate Route

  • Starting Material: 2-fluoro-6-methoxybenzaldehyde
  • Intermediate Formation: Reaction with nitromethane to form a nitroalkene intermediate
  • Reduction: Subsequent reduction using sodium borohydride or lithium aluminum hydride to convert the nitro group to the amino alcohol
  • Advantages: This method allows for the formation of the amino alcohol with potential stereochemical control through selective reduction conditions
  • Industrial Scale: Optimization of solvents, catalysts, and reaction parameters in continuous flow or batch reactors to maximize yield and purity

Comparative Data Table of Preparation Methods

Parameter Reductive Amination Route Nitroalkene Intermediate Route
Starting Material 2-fluoro-6-methoxybenzaldehyde 2-fluoro-6-methoxybenzaldehyde
Key Intermediate Imine Nitroalkene
Reducing Agents Sodium borohydride, sodium cyanoborohydride, Pd/C + H2 Sodium borohydride, lithium aluminum hydride
Chirality Control Chiral amines or catalysts Selective reduction conditions
Reaction Type Reductive amination Nitroalkene formation followed by reduction
Industrial Production Continuous flow reactors, controlled temperature and pressure Continuous flow reactors, solvent and catalyst optimization
Yield and Purity High, dependent on catalyst and conditions High, dependent on reduction selectivity
Scalability Well-established for large-scale synthesis Adaptable with process optimization

Research Findings and Optimization

  • Mechanistic Insights: The reductive amination pathway benefits from the formation of a stable imine intermediate, which can be stereoselectively reduced to favor the (1S) enantiomer. The nitroalkene route offers an alternative with potential for stereochemical control via selective hydrogenation or hydride reduction steps.
  • Catalyst Development: Advances in chiral catalysts and selective reducing agents have improved enantioselectivity and yield for both methods.
  • Process Engineering: Industrial processes increasingly adopt continuous flow reactors to maintain consistent reaction conditions, improve safety, and scale production efficiently.
  • Purification: Post-synthesis purification often involves chromatographic techniques or crystallization to isolate the desired enantiomer with high purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-amino-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential
The compound exhibits promising pharmacological properties, particularly in the development of novel therapeutic agents. Its structural features suggest potential activity in:

  • Antidepressant : The compound's ability to interact with neurotransmitter systems may position it as a candidate for antidepressant drug development. Research indicates that similar compounds can modulate serotonin and norepinephrine levels, which are critical in mood regulation .
  • Anticancer Activity : Preliminary studies have indicated that derivatives of this compound may exhibit anticancer properties. For instance, modifications in the phenyl group can enhance cytotoxicity against various cancer cell lines. A case study demonstrated that compounds with similar structures showed significant inhibition of tumor growth in vivo .

Cosmetic Formulations

Stability and Efficacy in Topical Products
The compound's properties make it suitable for incorporation into cosmetic formulations. Its role includes:

  • Moisturizing Agent : The hydrophilic nature of the amino alcohol can enhance skin hydration when used in creams and lotions. Experimental designs have shown that formulations containing this compound significantly improve skin moisture retention compared to control formulations .
  • Stabilizer : In emulsions, the compound can act as a stabilizer, improving the consistency and shelf-life of cosmetic products. Studies have indicated that it enhances the stability of emulsions under varying temperature conditions .

Biochemical Tool

Research Applications
In biochemical research, (1S)-2-amino-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol serves as a useful tool for:

  • Enzyme Inhibition Studies : The compound has been utilized to study enzyme interactions, particularly those involved in metabolic pathways. Its ability to inhibit specific enzymes can provide insights into metabolic regulation and potential therapeutic interventions .
  • Labeling in Imaging Studies : Due to its unique fluorine atom, this compound can be used in radiolabeling for imaging studies, allowing researchers to track biological processes in real-time through positron emission tomography (PET) scans .

Data Tables

Application AreaSpecific UseFindings/Case Studies
Medicinal ChemistryAntidepressant developmentModulates neurotransmitter systems
Anticancer activitySignificant tumor growth inhibition observed
Cosmetic FormulationsMoisturizing agentImproved skin hydration retention
Stabilizer for emulsionsEnhanced stability under temperature variations
Biochemical ToolEnzyme inhibition studiesInsights into metabolic regulation
Radiolabeling for imaging studiesEffective tracking of biological processes

Mechanism of Action

The mechanism of action of (1S)-2-amino-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro and methoxy groups can influence its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of amino alcohols are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Target Compound C₉H₁₁FNO₂ 2-F, 6-OCH₃ 200.19 Ortho-fluoro and para-methoxy groups; chiral center (1S)
(1S)-2-Amino-1-(4-methoxyphenyl)ethan-1-ol C₉H₁₃NO₂ 4-OCH₃ 179.21 Para-methoxy substitution; lacks fluorine; similar amino alcohol backbone
(1S)-2-Amino-1-(4-fluorophenyl)ethanol C₈H₁₀FNO 4-F 167.17 Para-fluoro substitution; no methoxy group; smaller molecular size
Nebivolol Metabolite C₁₂H₁₅FNO₂ 6-F, benzopyran ring 236.25 Fused benzopyran ring; product of N-dealkylation; higher lipophilicity
Key Observations:

The 6-methoxy group in the target compound may enhance solubility via hydrogen bonding, whereas its absence in the 4-fluoro analog reduces polarity .

Chirality and Pharmacological Relevance: All listed compounds exhibit a chiral center.

Metabolic Stability: The nebivolol metabolite (C₁₂H₁₅FNO₂) undergoes N-dealkylation, a pathway that may also affect the target compound due to its amino alcohol moiety .

Physicochemical and Pharmacokinetic Inferences

  • Lipophilicity (logP): The target compound’s logP is estimated to be higher than the 4-fluoro analog (C₈H₁₀FNO) due to the methoxy group’s moderate polarity. However, the nebivolol metabolite’s benzopyran ring likely increases logP significantly, enhancing membrane permeability .
  • Metabolic Pathways: Amino alcohols are prone to oxidative metabolism (e.g., N-dealkylation, hydroxylation). The target compound’s fluorine substitution may slow hepatic clearance compared to non-halogenated analogs .

Biological Activity

Anticancer Activity

Structurally similar compounds have shown promising anticancer activity, particularly against melanoma cell lines. For instance, a study on related compounds revealed significant inhibitory effects on various melanoma cell lines .

Melanoma Cell Line Inhibition

Cell LineIC50 (μM)
MALME-3M1.51
MDA-MB-4351.85
SK-MEL-281.63
SK-MEL-51.54
UACC-2571.99

These results suggest that compounds with similar structural features to (1S)-2-amino-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol may have potential anticancer properties, particularly against melanoma .

BRAF Kinase Inhibition

Some structurally related compounds have demonstrated inhibitory activity against BRAF kinase, which is a crucial target in melanoma treatment. For example, a compound in the same study exhibited potent inhibition of BRAFV600E kinase with an IC50 of 32.90 ± 1.02 nM .

Cell Cycle Arrest

Compounds sharing structural similarities with this compound have been observed to induce cell cycle arrest in the G2/M phase . This mechanism is often associated with anticancer activity and could be a potential area of investigation for our compound of interest.

Structure-Activity Relationship (SAR)

SAR studies on related compounds have provided insights that may be relevant to this compound:

  • The presence of electron-donating groups in the phenyl ring appears to be favorable for biological activity .
  • The position and nature of substituents on the phenyl ring can significantly influence activity. For instance, compounds with methoxy groups in specific positions have shown enhanced effects .
  • The stereochemistry of the molecule (S-configuration in this case) may play a crucial role in its biological activity, as often observed in chiral compounds.

Based on the activity of structurally similar compounds, this compound might exert its biological effects through:

  • Interference with microtubule dynamics
  • Induction of reactive oxygen species formation
  • DNA damage leading to apoptosis
  • Inhibition of specific kinases involved in cancer cell proliferation

Future Research Directions

To fully elucidate the biological activity of this compound, future studies should focus on:

  • Direct testing against various cancer cell lines, particularly melanoma
  • Evaluation of its effects on BRAF and other relevant kinases
  • Investigation of its impact on cell cycle progression and apoptosis induction
  • Assessment of its potential synergistic effects with established anticancer drugs

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